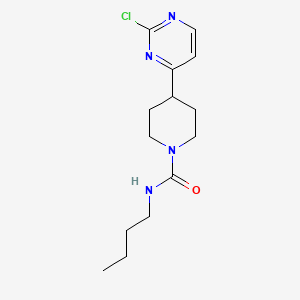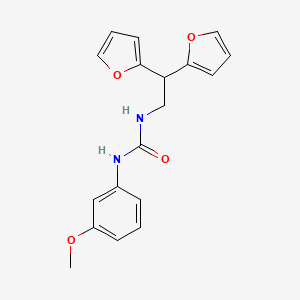
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is a versatile chemical compound used in scientific research1. It has a unique structure combining furan and phenyl moieties, offering potential applications in various fields like pharmaceutical drug development, organic synthesis, and material science1.
Synthesis Analysis
The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is not explicitly mentioned in the search results. However, it’s likely that it involves the reaction of appropriate precursors containing the furan and phenyl moieties1.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of furan and phenyl moieties1. The furan moieties are part of the 2,2-di(furan-2-yl)ethyl group, while the phenyl moiety is part of the 3-methoxyphenyl group1.
Chemical Reactions Analysis
The specific chemical reactions involving 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea are not detailed in the search results. However, given its structure, it’s likely to participate in reactions typical of compounds containing furan and phenyl groups1.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea are not provided in the search results. These properties would typically include characteristics such as melting point, boiling point, solubility, and stability1.Applications De Recherche Scientifique
Synthesis of Novel Pyridine and Naphthyridine Derivatives
In a study conducted by Abdelrazek et al. (2010), novel pyridine and naphthyridine derivatives were synthesized using a process that involves furan derivatives. These derivatives were created through dimerization reactions and further chemical modifications to produce compounds with potential biological activities. This research demonstrates the utility of furan derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and drug design Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A. (2010). European Journal of Chemistry.
Enzymatic Synthesis of Biobased Polyesters
Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters. These polyesters have potential applications in sustainable materials science, demonstrating how furan derivatives can contribute to the development of environmentally friendly polymers Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., Petrović, D., & Loos, K. (2014). Biomacromolecules.
Synthesis and Antitumor Activities of Urea Derivatives
Another study highlighted the synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and its antitumor activities. This compound, characterized by both urea and methoxyphenyl groups, was synthesized and its structure determined through various spectroscopic methods. The study evaluated its antitumor activity, suggesting the potential of urea derivatives in therapeutic applications Hu, C., Wei, D., Sun, X., Lin, R., Hu, M., Tang, L., Wang, Z., & He, D. (2018).
Inhibition Profiles of Urea and Thiourea Derivatives
Azam et al. (2009) synthesized urea and thiourea derivatives with potential antiparkinsonian activity. These compounds were tested for their ability to counteract haloperidol-induced catalepsy in mice, highlighting the potential of urea derivatives in the development of treatments for neurological disorders Azam, F., Alkskas, I. A., & Ahmed, M. (2009). European Journal of Medicinal Chemistry.
Safety And Hazards
The safety and hazards associated with 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it1.
Orientations Futures
The future directions for research on 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea are not explicitly mentioned in the search results. However, its potential applications in pharmaceutical drug development, organic synthesis, and material science suggest that future research could explore these areas further1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-14-6-2-5-13(11-14)20-18(21)19-12-15(16-7-3-9-23-16)17-8-4-10-24-17/h2-11,15H,12H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXRJOLHHCSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)
![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)
![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)
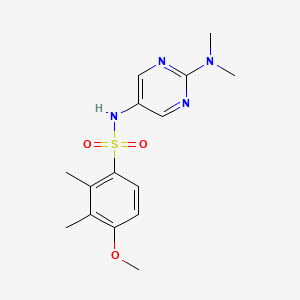
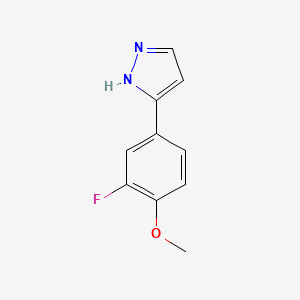

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)
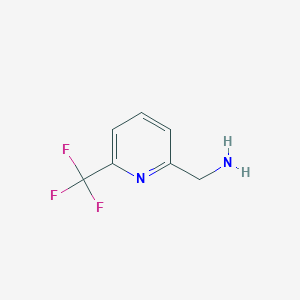
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)
![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)
